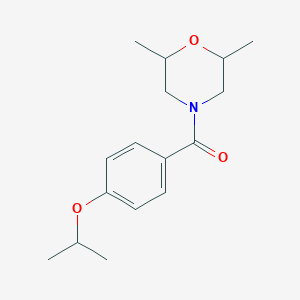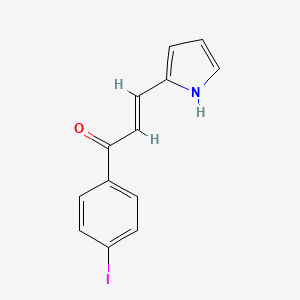
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is a key enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various diseases such as asthma, arthritis, and cancer.
作用机制
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors act by inhibiting the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of various diseases. Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors specifically target the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme and prevent the translocation of arachidonic acid to 5-LO, thereby inhibiting the biosynthesis of leukotrienes.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory effects by reducing the production of leukotrienes, which are potent mediators of inflammation. They have also been shown to have anti-proliferative and anti-metastatic effects in preclinical studies of cancer. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been found to be well-tolerated in animal studies, with no significant side effects observed.
实验室实验的优点和局限性
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages for lab experiments, including their potency, specificity, and selectivity for the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme. They are also relatively easy to synthesize and can be obtained in large quantities. However, 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have some limitations for lab experiments, including their poor solubility in aqueous solutions and their potential for non-specific binding to other proteins.
未来方向
There are several future directions for the development of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One direction is the optimization of the pharmacokinetic properties of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, such as their solubility and bioavailability. Another direction is the investigation of the potential use of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in combination therapy with other drugs for the treatment of various diseases. Additionally, the development of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors with improved selectivity and potency for the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme is an area of active research. Finally, the investigation of the potential use of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors as imaging agents for the detection of inflammation in vivo is also an area of interest.
合成方法
The synthesis of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the use of various chemical reactions such as condensation, cyclization, and oxidation. The most commonly used synthesis method involves the condensation of 4-fluoroaniline with 3-methyl-2-pyridinecarboxylic acid, followed by cyclization with ethyl chloroformate to form the pyrrolidine ring. The resulting compound is then oxidized to form the oxo group, and the carboxamide is added to the pyrrolidine ring to obtain the final product.
科学研究应用
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases such as asthma, arthritis, and cancer. They have been shown to have anti-inflammatory, anti-proliferative, and anti-metastatic effects in preclinical studies. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have also been investigated for their potential use in combination therapy with other drugs such as corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs).
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-11-3-2-8-19-16(11)20-17(23)12-9-15(22)21(10-12)14-6-4-13(18)5-7-14/h2-8,12H,9-10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCZHCCCUCWOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5402210.png)
![1-[(2R,5S)-5-(1,3-benzothiazol-2-ylmethyl)tetrahydrofuran-2-yl]-N,N-dimethylmethanamine](/img/structure/B5402225.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)

![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5402258.png)


![1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5402277.png)
![N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5402294.png)
![1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5402298.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B5402305.png)